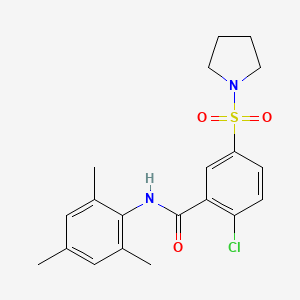
2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as N-(2-chloro-5-(pyrrolidin-1-ylsulfonyl)phenyl)-N-mesitylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stabilization of various proteins.
作用機序
The mechanism of action of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide involves the binding of the compound to the ATP-binding site of Hsp90, which disrupts the chaperone function of the protein. This leads to the destabilization of various oncogenic proteins, resulting in their degradation by the proteasome. In addition, inhibition of Hsp90 with 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide can also lead to the activation of the heat shock response, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, the compound has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high potency and specificity for Hsp90 inhibition. This allows for the selective targeting of oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, as it can also inhibit the function of normal proteins that rely on Hsp90 for their stability and function.
将来の方向性
Several future directions for the use of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research have been proposed. One potential direction is the development of novel analogs of the compound with improved potency and selectivity for Hsp90 inhibition. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. In addition, further studies are needed to determine the optimal dosing and administration of the compound in preclinical and clinical studies.
合成法
The synthesis of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-2-nitrobenzamide with pyrrolidine, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then treated with chlorosulfonyl isocyanate to form the final product. This synthesis method has been reported in the literature and has been used to produce the compound in high yield and purity.
科学的研究の応用
2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to be a potent inhibitor of Hsp90, which is known to play a critical role in cancer cell survival and proliferation. Several studies have demonstrated that inhibition of Hsp90 with 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide can lead to the degradation of various oncogenic proteins, such as HER2, EGFR, and AKT, resulting in the inhibition of cancer cell growth and proliferation.
特性
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13-10-14(2)19(15(3)11-13)22-20(24)17-12-16(6-7-18(17)21)27(25,26)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIQXDUZIVBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

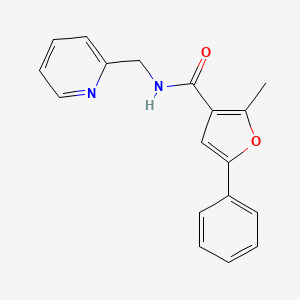
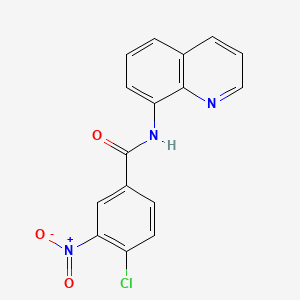


![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)
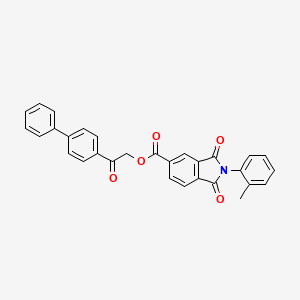
![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)
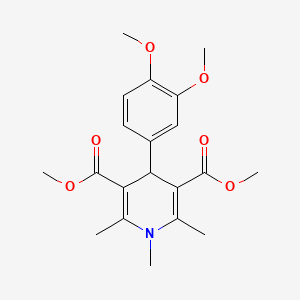
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)